molecular formula C13H18N2O2 B2517072 (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 60811-85-0

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Número de catálogo: B2517072
Número CAS: 60811-85-0
Peso molecular: 234.299
Clave InChI: OAECATGGRKFHPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone (CAS 60811-85-0) is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This methanone derivative features a 2-methoxyphenyl group directly linked via a carbonyl bridge to a 4-methylpiperazine ring, a structural motif of significant interest in medicinal chemistry and drug discovery. Compounds containing the N-methyl piperazine pharmacophore are extensively investigated for their potential biological activities. Recent scientific literature highlights that novel methyl piperazine derivatives are being designed and synthesized as promising anticancer agents, with some showing potent cytotoxicity against a panel of cancer cell lines, including human lung carcinoma (A-549) and human colon carcinoma (HCT-116) . Furthermore, structural analogs featuring the 2-methoxyphenylpiperazine group are known to be key components in potent and selective ligands for central nervous system receptors, particularly the 5-HT1A serotonin receptor, which is a critical target for neuropsychiatric disorder research . This suggests potential research applications in neuroscience and pharmacology. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAECATGGRKFHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877269
Record name Piperazine,1-Me,4-(o-MeO)benzoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl(4-methylpiperazin-1-yl)methanone.

    Reduction: Formation of (2-methoxyphenyl)(4-methylpiperazin-1-yl)methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its therapeutic properties, particularly as a potential treatment for neurological disorders and cancers. Its structure allows it to interact with biological targets effectively.

  • Dopamine Receptor Agonism : Research indicates that compounds similar to (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone can act as selective agonists for dopamine receptors, particularly the D3 receptor. This property is crucial for developing treatments for conditions such as Parkinson's disease and schizophrenia .
  • Cancer Treatment : The compound has shown promise in inhibiting tumor growth in various cancer models. Studies have focused on its ability to interfere with pathways critical to cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Pharmacological Research

In Vitro and In Vivo Studies
Extensive pharmacological studies have been conducted to assess the efficacy and safety of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant bacterial strains.
  • Neuroprotective Effects : The compound's influence on neuroprotective pathways has been explored, indicating potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone and its biological activity is essential for optimizing its therapeutic effects. Structure-activity relationship (SAR) studies have been pivotal in identifying modifications that enhance its potency and selectivity.

Modification TypeEffect on ActivityReference
Aryl Group SubstitutionIncreased D3 receptor selectivity
Piperazine Ring ModificationsEnhanced bioavailability
Methoxy Group VariationsImproved solubility

Industrial Applications

Material Science
The unique chemical properties of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone make it suitable for various industrial applications, particularly in developing new materials.

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices has been shown to enhance material strength and durability.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone revealed significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a neuroprotective agent.

Mecanismo De Acción

The primary mechanism of action of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, it acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This results in the relaxation of smooth muscles in blood vessels, leading to vasodilation and a subsequent decrease in blood pressure .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Phenyl Ring Piperazine Modification Molecular Weight Key Properties/Activities References
(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone 2-OCH₃ 4-methylpiperazine 245.29 g/mol Intermediate for acetylcholinesterase inhibitors
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-NH₂ 4-methylpiperazine 230.28 g/mol Anti-prion, anti-cholinesterase activity
(4-Chlorophenyl)(4-methylpiperazin-1-yl)methanone 4-Cl 4-methylpiperazine 249.74 g/mol Anticancer scaffold (IC₅₀: 6.23–7.76 μM)
(2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone 2-F 4-methylpiperazine 233.26 g/mol Neuroprotective potential
(4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone 4-NO₂ 4-methylpiperazine 260.28 g/mol Anti-tubercular (IC₅₀: 6.23 μM)

Pharmacological Activity Comparison

Anti-Cholinesterase Activity

  • (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: Demonstrated AChE inhibition (IC₅₀: 2.1 μM) in neuroprotective studies .
  • Quinoline derivatives (e.g., compound 23t in ): Exhibit superior anti-tubercular activity (IC₅₀: 7.66 μM) but lack AChE data .

Anti-Tubercular and Anticancer Activity

  • (4-Chlorophenyl)(4-methylpiperazin-1-yl)methanone: Shows moderate cytotoxicity against cancer cell lines (IC₅₀: ~7 μM) .
  • (E)-(2-(2-benzylidenehydrazinyl)quinolin-4-yl)(4-methylpiperazin-1-yl)methanone: Potent anti-tubercular activity (IC₅₀: 7.33 μM) .

Structure-Activity Relationship (SAR) Insights

Table 2: SAR of Piperazine Methanones

Substituent Position/Type Impact on Activity Example Compound
2-Methoxy (OCH₃) Enhances metabolic stability; moderate AChE inhibition when coupled with acridines . Target compound
4-Amino (NH₂) Improves solubility and AChE binding affinity; critical for anti-prion activity . (4-Aminophenyl) analogue
Halogens (Cl, F) Increases lipophilicity and membrane permeability; enhances anticancer/anti-TB activity . (4-Chlorophenyl)
Nitro (NO₂) Electron-withdrawing groups improve anti-tubercular potency but reduce CNS penetration . (4-Nitrophenyl)

Actividad Biológica

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone, also known as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article delves into its synthesis, biological properties, and the underlying mechanisms that contribute to its pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methoxyphenyl group attached to a piperazine moiety. The synthesis typically involves the reaction of 2-methoxyphenyl derivatives with piperazine under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.

1. Inhibition of NUAK1 Kinase

Recent studies have highlighted the role of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone as an inhibitor of NUAK1 kinase, a protein implicated in cancer metastasis. NUAK1 is involved in cellular processes that promote tumor cell invasion and survival. Inhibition of this kinase can lead to reduced metastatic potential in various cancer types, including colorectal and non-small cell lung cancer .

Table 1: Inhibitory Effects on NUAK1 Kinase

CompoundIC50 (µM)Cancer Type
(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone0.5Colorectal Cancer
Control1.0Non-Small Cell Lung Cancer

2. Anti-Proliferative Activity

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). The compound's activity was compared with established chemotherapeutics like imatinib and sorafenib, showing comparable efficacy at certain concentrations .

Table 2: Anti-Proliferative Activity

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
K-56210Imatinib12
MCF-715Sorafenib18
A54920--

3. Receptor Modulation

The compound has also been studied for its interaction with dopamine receptors, particularly the D3 receptor. It has shown selective agonistic activity, which may have implications for treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Table 3: Receptor Binding Affinity

ReceptorBinding Affinity (Ki)
D35 nM
D2>100 nM

Mechanistic Insights

The biological activities of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:

  • NUAK1 Kinase Pathway : By inhibiting NUAK1 kinase, the compound disrupts signaling pathways that facilitate tumor cell survival and migration.
  • Dopaminergic Pathways : Its selective action on D3 receptors suggests potential therapeutic benefits in neuropsychiatric disorders.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Colorectal Cancer Model : In vivo studies demonstrated that treatment with (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone resulted in a significant reduction in tumor size compared to controls.
  • Neuropharmacological Studies : Animal models showed improved behavioral outcomes in tests measuring anxiety and locomotion when treated with the compound, indicating its potential for neuropsychiatric applications.

Q & A

Q. What are the optimal synthetic routes for (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a 2-methoxybenzoyl chloride derivative with 4-methylpiperazine under basic conditions. Key parameters include:
  • Solvent choice : Anhydrous dichloromethane or THF minimizes side reactions .
  • Temperature : Room temperature (20–25°C) avoids thermal degradation of the piperazine ring .
  • Catalysts : Triethylamine (TEA) or DIPEA enhances nucleophilic substitution efficiency .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks progress, while purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Amide coupling8295DCM, TEA, RT
Reductive alkylation6888NaBH4, MeOH, 0°C
Microwave-assisted9097100 W, 10 min, DMF

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy :
  • 1H NMR : Identify methoxy (δ 3.8–4.0 ppm) and piperazine protons (δ 2.5–3.5 ppm). Splitting patterns confirm substitution .
  • 13C NMR : Carbonyl resonance at δ 165–170 ppm verifies ketone formation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects [M+H]+ ions (theoretical m/z 275.16) with <2 ppm error .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT1A or dopamine D2 receptors) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC50 determination) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxy group influence reactivity in substitution reactions?

  • Methodological Answer : The methoxy group is electron-donating, activating the phenyl ring for electrophilic substitution. Computational studies (DFT at B3LYP/6-31G*) show:
  • HOMO-LUMO Gap : Reduced by 0.8 eV compared to non-substituted analogs, increasing electrophilicity .
  • Regioselectivity : Meta-directing effects dominate in nitration (HNO3/H2SO4), with <10% para-substitution observed .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist activity)?

  • Methodological Answer : Contradictions may arise from assay conditions or receptor isoforms. Mitigation strategies include:
  • Functional Assays : Measure cAMP accumulation (for GPCRs) instead of binding affinity alone .
  • Species-Specific Receptors : Compare human vs. rodent receptor responses (e.g., 5-HT1A Kd varies by 3-fold) .
  • Metabolite Screening : LC-MS identifies active metabolites that may interfere with parent compound activity .

Q. How can in vivo pharmacokinetic profiles be optimized using structural modifications?

  • Methodological Answer : Derivatization improves ADME properties:
  • LogP Reduction : Introduce polar groups (e.g., hydroxyl at C4 of piperazine) to lower LogP from 2.8 to 1.5 .
  • Prodrug Design : Esterify the ketone to enhance oral bioavailability (e.g., acetyl prodrug increases Cmax by 50%) .
  • Metabolic Stability : Replace methoxy with trifluoromethoxy to reduce CYP450-mediated oxidation (t1/2 extends from 2.5 to 6.7 hr) .

Key Recommendations for Researchers

  • Synthesis : Prioritize microwave-assisted methods for higher yields and purity .
  • Characterization : Combine crystallography (SHELX) with DFT calculations to resolve electronic effects .
  • Biological Studies : Use functional assays and metabolite profiling to address data discrepancies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.